molecular formula C16H12N2OS2 B2676728 (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 941871-61-0

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2676728
CAS No.: 941871-61-0
M. Wt: 312.41
InChI Key: RUPXVTLCXCSIBB-MSUUIHNZSA-N
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Description

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a thiophene ring through a carboxamide group

Scientific Research Applications

Synthesis and Characterization of Derivatives

Synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate : A study reported the design and synthesis of a novel compound through the cyclization of thioamide, showcasing the chemical versatility and potential applications in medicinal chemistry of similar benzo[d]thiazole derivatives (Tang Li-jua, 2015).

Heterocyclic Synthesis

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters highlights the reactivity of such compounds toward various nitrogen nucleophiles, leading to the production of multiple heterocyclic derivatives. This demonstrates the compound's potential in synthetic organic chemistry and drug discovery (R. Mohareb et al., 2004).

Antitumor Activity

Synthesis and Antitumor Activity of Thiazole Derivatives : A study focused on the synthesis of new thiazole derivatives and their investigation for antitumor activity. Two compounds were found to have significant antitumor effects, suggesting the relevance of thiazole and benzothiophene derivatives in developing anticancer agents (Y. Ostapiuk et al., 2017).

Biological Activities

Biological Activities of Benzo[b]thiophene Derivatives : The exploration of benzo[b]thiophene derivatives for their wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, underscores the potential biomedical applications of compounds related to the queried chemical (A. Isloor et al., 2010).

Photoreactions and Drug Discovery

Photoreactions and Potential Drug Discovery : Studies on the photooxidation reactions and synthesis of novel compounds involving thiazole and thiophene derivatives indicate their potential use in photodynamic therapy and as building blocks in drug discovery (M. R. Mahran et al., 1983).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Alkylation: The benzo[d]thiazole core is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the alkylated benzo[d]thiazole with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The benzo[d]thiazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Various substituted benzo[d]thiazole or thiophene derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Materials Science: Its unique structure makes it a candidate for organic semiconductors or photovoltaic materials.

Biology and Medicine:

    Antimicrobial Agents: Due to its structural similarity to other bioactive molecules, it may exhibit antimicrobial properties.

    Drug Development: Potential use as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.

Industry:

    Dye and Pigment Production: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments.

    Polymer Science: It can be incorporated into polymers to modify their electronic properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with active site residues, while the benzo[d]thiazole and thiophene rings provide structural stability and specificity.

Comparison with Similar Compounds

    (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure but with a benzamide group instead of a thiophene ring.

    (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science compared to its benzamide or furan analogs.

Properties

IUPAC Name

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c1-3-8-18-12-7-6-11(2)10-14(12)21-16(18)17-15(19)13-5-4-9-20-13/h1,4-7,9-10H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPXVTLCXCSIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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